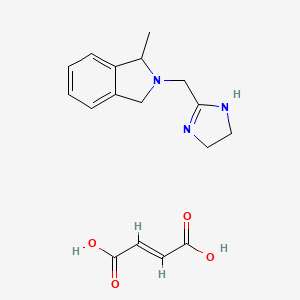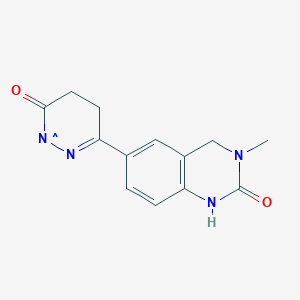![molecular formula C62H64N10O8 B12357162 Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, piperazines, and indoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Cyclization Reactions: The formation of indoline rings through intramolecular cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution reactions on the aromatic rings may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate include:
Uniqueness
What sets Methyl (Z)-3-[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]aminomethylene]-2-oxoindoline-6-carboxylate apart from similar compounds is its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C62H64N10O8 |
|---|---|
Molekulargewicht |
1077.2 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C62H64N10O8/c1-67-27-31-70(32-28-67)39-53(73)69(3)47-21-17-45(18-22-47)63-57(41-11-7-5-8-12-41)56-50-26-16-44(38-52(50)66-60(56)76)62(78)80-36-35-72(54(74)40-71-33-29-68(2)30-34-71)48-23-19-46(20-24-48)64-58(42-13-9-6-10-14-42)55-49-25-15-43(61(77)79-4)37-51(49)65-59(55)75/h5-26,37-38,65-66,75-76H,27-36,39-40H2,1-4H3 |
InChI-Schlüssel |
YNFBNFINSWJRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OCCN(C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O)C(=O)CN1CCN(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


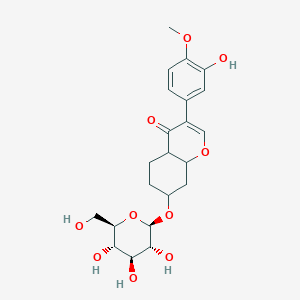
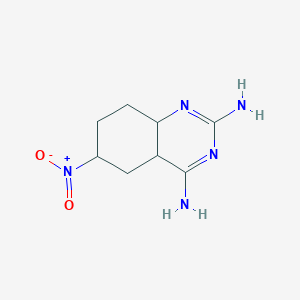
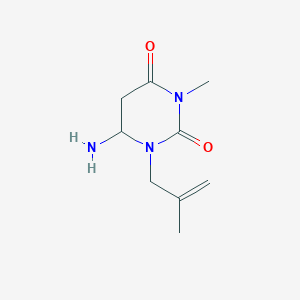

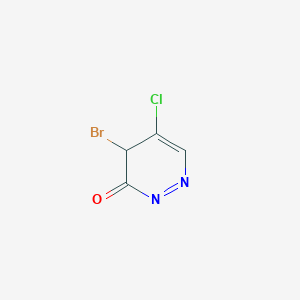
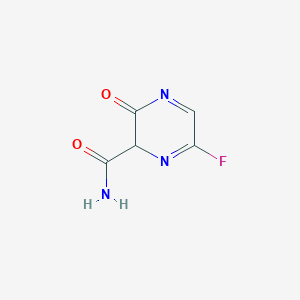
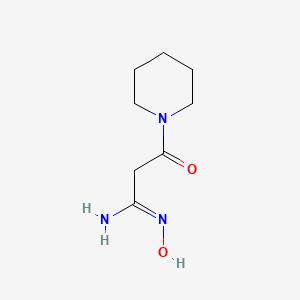
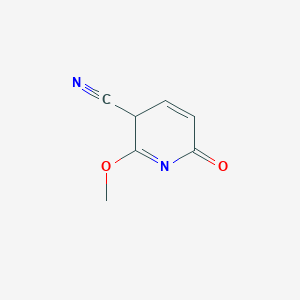
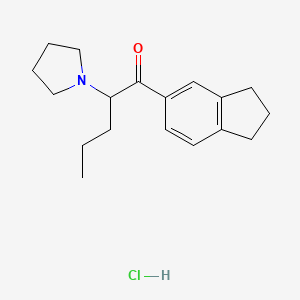
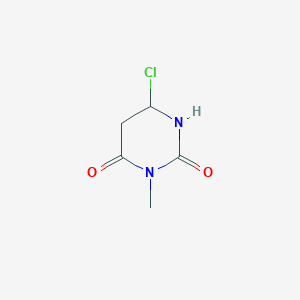
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
